N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide
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Overview
Description
N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxadiazole ring and a phenyl ring substituted with an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using suitable reagents such as diazomethane.
Attachment of the phenyl ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction.
Introduction of the acrylamide group: The acrylamide group is introduced through a reaction with acryloyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide has shown potential in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:
N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide: Similar structure but with an ethylamino group instead of an acrylamide group.
3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Similar oxadiazole ring but with a pyridine ring instead of a phenyl ring.
Uniqueness: The presence of the acrylamide group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-12(18)15-11-5-3-4-10(8-11)13-16-14(19-17-13)9-6-7-9/h2-5,8-9H,1,6-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTRHLMRPNCJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=NOC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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